![molecular formula C20H15NO2S2 B4777574 3-benzyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4777574.png)
3-benzyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-benzyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a benzyl group, a chromenylmethylene moiety, and a thioxo-thiazolidinone core. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the thiazolidinone core: This step usually involves the reaction of a thiourea derivative with a haloketone under basic conditions to form the thiazolidinone ring.
Introduction of the chromenylmethylene group: The chromenylmethylene moiety is introduced through a Knoevenagel condensation reaction between a chromone derivative and the thiazolidinone intermediate.
Addition of the benzyl group: The final step involves the benzylation of the thiazolidinone intermediate using a benzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The chromenylmethylene moiety can be reduced to form dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the chromenylmethylene moiety.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-benzyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazolidinone core may interact with active sites of enzymes, while the chromenylmethylene moiety may modulate receptor activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-benzyl-5-(2H-chromen-3-ylmethylene)-2-oxo-1,3-thiazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.
3-benzyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-thione: Similar structure but with an additional thione group.
Uniqueness
3-benzyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thioxo-thiazolidinone core and the chromenylmethylene moiety allows for a wide range of chemical modifications and potential biological activities.
Properties
IUPAC Name |
(5Z)-3-benzyl-5-(2H-chromen-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2S2/c22-19-18(11-15-10-16-8-4-5-9-17(16)23-13-15)25-20(24)21(19)12-14-6-2-1-3-7-14/h1-11H,12-13H2/b18-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSOQOMHWGNCAJ-WQRHYEAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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